molecular formula C16H13Cl2N3O2 B14158301 5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine CAS No. 40056-78-8

5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine

Cat. No.: B14158301
CAS No.: 40056-78-8
M. Wt: 350.2 g/mol
InChI Key: NMIPHGGCBSOPIZ-UHFFFAOYSA-N
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Description

5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine typically involves the reaction of 2,5-dichlorophenol with a suitable methylating agent to form 2,5-dichlorophenoxymethyl chloride. This intermediate is then reacted with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its potential activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
  • Methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate
  • 5-[(2,4-Dichlorophenoxy)methyl]-4-(4-methoxyphenyl)-2-(1-piperidinylmethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Uniqueness

5-[(2,5-Dichlorophenoxy)methyl]-n-(4-methylphenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific structural features, such as the presence of the oxadiazole ring and the dichlorophenoxy and methylphenyl substituents. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

40056-78-8

Molecular Formula

C16H13Cl2N3O2

Molecular Weight

350.2 g/mol

IUPAC Name

5-[(2,5-dichlorophenoxy)methyl]-N-(4-methylphenyl)-1,3,4-oxadiazol-2-amine

InChI

InChI=1S/C16H13Cl2N3O2/c1-10-2-5-12(6-3-10)19-16-21-20-15(23-16)9-22-14-8-11(17)4-7-13(14)18/h2-8H,9H2,1H3,(H,19,21)

InChI Key

NMIPHGGCBSOPIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(O2)COC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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